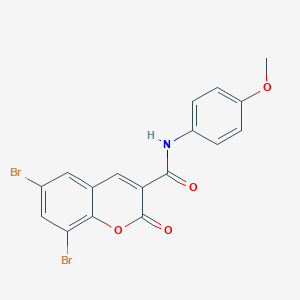
4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a bromine atom, a cyano group, a tetrahydrobenzothiophene moiety, and a morpholinylsulfonyl group, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and an appropriate nitrile source under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS).
Sulfonylation: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Amidation: The final step involves the formation of the amide bond through a coupling reaction between the benzothiophene derivative and 4-bromo-3-(morpholin-4-ylsulfonyl)benzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzothiophene moiety suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE would depend on its specific biological target. Potential mechanisms could involve:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound might interact with proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Lacks the morpholinylsulfonyl group, making it less versatile in terms of chemical reactivity.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the cyano group, potentially altering its biological properties.
Uniqueness
The unique combination of functional groups in 4-BROMO-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-3-(MORPHOLINOSULFONYL)BENZAMIDE provides a distinct profile of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H20BrN3O4S2 |
|---|---|
Molekulargewicht |
510.4g/mol |
IUPAC-Name |
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H20BrN3O4S2/c21-16-6-5-13(11-18(16)30(26,27)24-7-9-28-10-8-24)19(25)23-20-15(12-22)14-3-1-2-4-17(14)29-20/h5-6,11H,1-4,7-10H2,(H,23,25) |
InChI-Schlüssel |
SYYNFUBSRUAKGO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)Br)S(=O)(=O)N4CCOCC4)C#N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)Br)S(=O)(=O)N4CCOCC4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(biphenyl-4-yl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392456.png)
![4-{[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B392457.png)


![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile](/img/structure/B392465.png)
![6-bromo-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392466.png)

![2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione](/img/structure/B392468.png)




![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B392477.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B392480.png)
